D-Aspartic acid is an endogenous amino acid that serves as the D-enantiomer of aspartic acid, a common amino acid involved in protein synthesis. Unlike its L-counterpart, D-Aspartic acid is not typically incorporated into proteins but plays significant roles in various biological processes, particularly in the nervous and endocrine systems. It is characterized by the chemical formula and a molecular weight of approximately 133.10 g/mol . This compound is classified under organic acids and derivatives, specifically as an amino acid and peptide .
These reactions highlight D-Aspartic acid's versatility in chemical synthesis and its potential as a precursor for other biologically relevant compounds.
D-Aspartic acid plays crucial roles in several biological functions:
D-Aspartic acid can be synthesized through various methods:
D-Aspartic acid has several applications across different fields:
Research indicates that D-Aspartic acid interacts with various neuroreceptors and hormones:
D-Aspartic acid shares similarities with several other amino acids but possesses unique properties:
Compound | Structure | Role/Function | Unique Features |
---|---|---|---|
L-Aspartic Acid | C4H7NO4 | Protein synthesis | Incorporated into proteins; more common than D-form |
N-Methyl-D-Aspartate | C5H9NO4 | Neurotransmitter | Methylated form; higher potency at NMDA receptors |
Glutamic Acid | C5H9NO4 | Neurotransmitter | Precursor to GABA; involved in excitatory signaling |
Beta-Alanine | C3H7NO2 | Muscle endurance enhancement | Not an amino acid used for protein synthesis |
D-Aspartic acid stands out due to its specific involvement in hormonal regulation and neurotransmission rather than general protein synthesis. Its unique role as a signaling molecule differentiates it from other amino acids that primarily serve structural or metabolic functions.
D-Aspartic acid was first discovered in 1977 by Antimo D’Aniello and colleagues in the nervous tissue of Octopus vulgaris . This discovery challenged the prevailing notion that only L-amino acids were biologically relevant in eukaryotes. Earlier, aspartic acid itself had been isolated in 1827 by Auguste-Arthur Plisson and Étienne-Ossian Henry through the hydrolysis of asparagine, a compound identified in asparagus juice in 1806 . The D-form’s detection in vertebrates, including rats and humans, followed in the 1980s, with studies revealing its transient accumulation in embryonic brains and endocrine glands . By the 2000s, advancements in chiral chromatography and enzymatic assays enabled precise quantification of D-Asp in tissues, cementing its status as an endogenous signaling molecule .
D-Aspartic acid ((2R)-2-aminobutanedioic acid; CAS 1783-96-6) belongs to the D-amino acid family, characterized by the R-configuration at the α-carbon (Figure 1) . Its systematic IUPAC name reflects this stereochemistry, distinguishing it from the L-enantiomer ((2S)-2-aminobutanedioic acid). Key identifiers include:
Property | Value |
---|---|
Molecular Formula | C₄H₇NO₄ |
Molecular Weight | 133.103 g/mol |
ChEBI ID | CHEBI:17364 |
CAS Registry | 1783-96-6 |
Table 1: Chemical identifiers for D-aspartic acid .
As a dicarboxylic amino acid, D-Asp shares structural features with glutamate but differs in side-chain length and charge distribution.
D-Asp is one of two predominant D-amino acids in mammals, alongside D-serine . Unlike prokaryotes, which utilize D-amino acids in cell wall synthesis, eukaryotes employ D-Asp in specialized roles:
Enzymes like D-aspartate oxidase (DDO) regulate its levels, oxidizing excess D-Asp to prevent neurotoxicity .
The enantiomers D- and L-Aspartic acid exhibit divergent biological roles (Table 2):
Property | D-Aspartic Acid | L-Aspartic Acid |
---|---|---|
Protein Incorporation | Non-proteinogenic | Incorporated into proteins |
Metabolic Role | Neuromodulation, hormone synthesis | Urea cycle, gluconeogenesis |
Enzymatic Synthesis | Aspartate racemase (EC 5.1.1.13) | Transamination of oxaloacetate |
Tissue Distribution | Brain, testes, pineal gland | Liver, kidneys, muscle |
Table 2: Functional and structural differences between D- and L-aspartic acid .
While L-Asp participates in core metabolic pathways, D-Asp’s roles are regulatory, influencing neuroendocrine functions and post-translational protein modifications. Racemization from L- to D-Asp occurs spontaneously in aging tissues or via aspartate racemase in specific cell types, such as Leydig cells and neurons .
Corrosive;Irritant